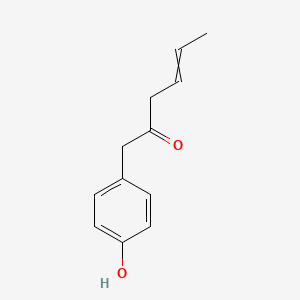![molecular formula C18H20O B14587288 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol CAS No. 61561-61-3](/img/structure/B14587288.png)
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol is an organic compound that belongs to the class of phenylindanes This compound is characterized by the presence of a phenyl group substituted with a propan-2-yl group, attached to a dihydroindenol structure
Preparation Methods
The synthesis of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Friedel-Crafts Alkylation: The initial step involves the alkylation of benzene with propan-2-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-(Propan-2-yl)phenyl.
Cyclization: The next step involves the cyclization of 4-(Propan-2-yl)phenyl with an appropriate reagent to form the dihydroindenol structure. This can be achieved through intramolecular Friedel-Crafts acylation.
Reduction: The final step involves the reduction of the carbonyl group to form the alcohol group, resulting in the formation of this compound. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo further reduction to form the corresponding hydrocarbon.
Hydrogenation: The double bonds in the dihydroindenol structure can be hydrogenated to form the fully saturated compound.
Common reagents and conditions used in these reactions include acidic or basic catalysts, hydrogen gas, and various solvents. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as an anti-inflammatory or analgesic agent.
Industry: The compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes, thereby modulating their activity. The compound’s effects on cellular pathways can lead to various biological outcomes, such as reduced inflammation or altered cell signaling.
Comparison with Similar Compounds
1-[4-(Propan-2-yl)phenyl]-2,3-dihydro-1H-inden-1-ol can be compared with similar compounds such as:
1-[4-(Propan-2-yl)phenyl]ethan-1-ol: This compound has a similar structure but lacks the dihydroindenol moiety.
4,4’-(1-(4-(2-(4-Hydroxyphenyl)propan-2-yl)phenyl)ethane-1,1-diyl): This compound has a more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity.
Properties
CAS No. |
61561-61-3 |
|---|---|
Molecular Formula |
C18H20O |
Molecular Weight |
252.3 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)-2,3-dihydroinden-1-ol |
InChI |
InChI=1S/C18H20O/c1-13(2)14-7-9-16(10-8-14)18(19)12-11-15-5-3-4-6-17(15)18/h3-10,13,19H,11-12H2,1-2H3 |
InChI Key |
QWLKDDCHCKELPX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2(CCC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(E)-{4-[(2-Aminoethyl)(ethyl)amino]-2-methylphenyl}diazenyl]benzoic acid](/img/structure/B14587217.png)
![1,3-Dichloro-5-[4-(4-chlorophenyl)phenyl]benzene](/img/structure/B14587223.png)
![[4-(4-Oxo-2H-1,3-benzoxazin-3(4H)-yl)phenyl]acetic acid](/img/structure/B14587227.png)
![Methyl 2-[(bromoacetyl)oxy]-5-nitrobenzoate](/img/structure/B14587239.png)

![1-[2-(Naphthalen-1-yl)hexyl]-1H-imidazole](/img/structure/B14587244.png)

silane](/img/structure/B14587246.png)

![3,4-Dichloro-2H,5H-pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14587264.png)

![1-[(2-Methyl-1,3-benzoxazol-6-yl)oxy]-3-[(pyridin-2-yl)amino]propan-2-ol](/img/structure/B14587268.png)
![6-Methyl-1-oxo-1,3-dihydrofuro[3,4-c]pyridine-3,7-diyl diacetate](/img/structure/B14587273.png)
